Ácido Metopimazina-d6

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

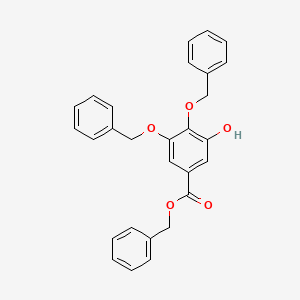

The formation of Metopimazine Acid-d6 (MPZA) is primarily catalyzed by human liver microsomal amidase . Additionally, human liver cytosolic aldehyde oxidase (AO) catalyzes the formation of MPZA, in vitro, although to a much lesser extent . Neither cytochrome P450 enzymes nor flavin-monooxygenases (FMO) were involved in the formation of MPZA .Molecular Structure Analysis

The molecular formula of Metopimazine Acid-d6 is C22H27N3O3S2 . The exact mass and monoisotopic mass are 451.18704455 g/mol . The compound belongs to the class of organic compounds known as phenothiazines .Physical and Chemical Properties Analysis

Metopimazine Acid-d6 has a molecular weight of 451.6 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 . The compound also has a rotatable bond count of 6 .Aplicaciones Científicas De Investigación

- Antecedentes: MPZA es un metabolito de metopimazina, un antagonista del receptor D2 de dopamina . La propia metopimazina tiene efectos antieméticos debido a su antagonismo del receptor D2 .

- Antecedentes: El antagonismo del receptor D2 de la metopimazina contribuye a sus efectos gastroprocinéticos .

- Antecedentes: MPZA se forma principalmente por la amidasa microsomal hepática humana y, en menor medida, por la oxidasa de aldehído .

- Antecedentes: El metabolismo único de MPZA por la amidasa hepática lo diferencia de otros antagonistas D2 .

Propiedades Antiemeticas

Efectos Gastroprocinéticos

Metabolismo y Enzimas

Farmacocinética Clínica

Análisis Comparativo con Otros Antagonistas D2

Ensayos Clínicos y Potencial Terapéutico

Mecanismo De Acción

Target of Action

Metopimazine Acid-d6, a derivative of Metopimazine, primarily targets D2/D3 dopamine receptors . These receptors play a crucial role in the regulation of motor control, reward, and cognitive functions in the brain. Metopimazine Acid-d6 also shows antagonism towards adrenergic alpha1, histamine H1, and serotonin 5HT2a receptors .

Mode of Action

Metopimazine Acid-d6 acts as a potent antagonist of the D2/D3 dopamine receptors . By blocking these receptors, it inhibits the action of dopamine, a neurotransmitter that plays a significant role in the reward and pleasure centers of the brain. This antagonistic action is thought to underlie its antiemetic and gastroprokinetic effects .

Biochemical Pathways

It is known that the compound’s action on d2/d3 dopamine receptors can influence various downstream effects, including the regulation of motor control and reward mechanisms in the brain .

Pharmacokinetics

Metopimazine undergoes high first-pass metabolism, producing Metopimazine Acid-d6 as the major circulating metabolite in humans . The formation of Metopimazine Acid-d6 is primarily catalyzed by human liver microsomal amidase . Additionally, human liver cytosolic aldehyde oxidase (AO) catalyzes the formation of Metopimazine Acid-d6, in vitro, although to a much lesser extent . Neither cytochrome P450 enzymes nor flavin-monooxygenases (FMO) were involved in the formation of Metopimazine Acid-d6 .

Result of Action

The primary result of Metopimazine Acid-d6’s action is its antiemetic effect , which is used to treat nausea and vomiting . This effect is thought to be due to its antagonistic action on D2/D3 dopamine receptors .

Action Environment

The action, efficacy, and stability of Metopimazine Acid-d6 can be influenced by various environmental factors. For instance, the compound’s metabolism can be affected by the individual’s liver function, as its metabolism primarily involves liver enzymes . .

Safety and Hazards

Direcciones Futuras

Metopimazine is currently under clinical investigation for the treatment of gastroparesis (GP) . The metabolism of Metopimazine by liver amidase, an enzyme family not well defined in small molecule drug metabolism, with minimal metabolism by CYPs, differentiates this drug from current D2 antagonists used or in development for the treatment of GP .

Análisis Bioquímico

Biochemical Properties

Metopimazine Acid-d6, like its parent compound Metopimazine, is likely to interact with various enzymes and proteins. Metopimazine is known to have a high affinity for dopamine D2 receptors, as well as α1-adrenoceptors and histamine H1 receptors . These interactions play a crucial role in its antiemetic properties .

Cellular Effects

Metopimazine, its parent compound, exerts its antiemetic effects via the chemoreceptor trigger zone . It’s reasonable to hypothesize that Metopimazine Acid-d6 might have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Metopimazine Acid-d6’s mechanism of action at the molecular level is likely similar to that of Metopimazine. Metopimazine is a potent D2/D3 dopamine receptor antagonist . It also shows adrenergic alpha1, histamine H1, and serotonin 5HT2a antagonism . These interactions contribute to its antiemetic effects .

Temporal Effects in Laboratory Settings

Metopimazine is known to undergo high first-pass metabolism that produces Metopimazine Acid, the major circulating metabolite in humans . This suggests that the effects of Metopimazine Acid-d6 could change over time due to metabolic processes.

Metabolic Pathways

Metopimazine Acid-d6 is primarily metabolized by human liver microsomal amidase . Additionally, human liver cytosolic aldehyde oxidase (AO) catalyzes the formation of Metopimazine Acid, in vitro, although to a much lesser extent . Neither cytochrome P450 enzymes nor flavin-monooxygenases (FMO) were involved in the formation of Metopimazine Acid .

Transport and Distribution

Metopimazine is known to cross the blood-brain barrier to a limited extent . This could suggest potential transport and distribution mechanisms for Metopimazine Acid-d6.

Propiedades

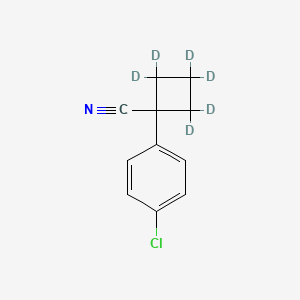

IUPAC Name |

1-[1,1,2,2,3,3-hexadeuterio-3-(2-methylsulfonylphenothiazin-10-yl)propyl]piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O4S2/c1-30(27,28)17-7-8-21-19(15-17)24(18-5-2-3-6-20(18)29-21)12-4-11-23-13-9-16(10-14-23)22(25)26/h2-3,5-8,15-16H,4,9-14H2,1H3,(H,25,26)/i4D2,11D2,12D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWQSSAWBTAKELO-NPUHHBJXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN4CCC(CC4)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])N1CCC(CC1)C(=O)O)C([2H])([2H])N2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(7-Chloro-4-quinolinyl)amino]-2-hydroxybenzaldehyde](/img/structure/B564971.png)